molecular formula C18H21N3O3S2 B2409145 N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide CAS No. 2034467-61-1

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Cat. No.: B2409145
CAS No.: 2034467-61-1
M. Wt: 391.5
InChI Key: KKKXJKIJDCHVCJ-UHFFFAOYSA-N
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Description

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a complex organic compound that features a unique combination of functional groups, including a hydroxy group, a thiophene ring, a pyrazole ring, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative and introduce the hydroxy group through a hydroxylation reaction. The pentyl chain can be attached via a Friedel-Crafts alkylation reaction. The pyrazole ring is then introduced through a cyclization reaction involving hydrazine and an appropriate diketone. Finally, the benzenesulfonamide moiety is attached through a sulfonation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates, as well as the implementation of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde from the hydroxy group.

    Reduction: Formation of an amine from the sulfonamide group.

    Substitution: Halogenated or nitrated derivatives of the thiophene ring.

Scientific Research Applications

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors.

Mechanism of Action

The mechanism of action of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, the sulfonamide group can interact with enzyme active sites, inhibiting their function. The thiophene and pyrazole rings may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
  • N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-(1H-imidazol-1-yl)benzenesulfonamide
  • N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-(1H-triazol-1-yl)benzenesulfonamide

Uniqueness

This compound is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties compared to similar compounds with imidazole or triazole rings. The pyrazole ring can enhance the compound’s binding affinity to certain molecular targets, making it a valuable candidate for drug development and other applications.

Properties

IUPAC Name

N-(5-hydroxy-3-thiophen-3-ylpentyl)-4-pyrazol-1-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S2/c22-12-7-15(16-8-13-25-14-16)6-10-20-26(23,24)18-4-2-17(3-5-18)21-11-1-9-19-21/h1-5,8-9,11,13-15,20,22H,6-7,10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKKXJKIJDCHVCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)NCCC(CCO)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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